molecular formula C9H14Cl2N4O B3003128 6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride CAS No. 1306605-36-6

6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride

Cat. No. B3003128
CAS RN: 1306605-36-6
M. Wt: 265.14
InChI Key: STFRZOJOMLDLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride" is a derivative of the pyrazolopyrimidinone family, which is a class of compounds known for their diverse biological activities. This particular compound has not been directly studied in the provided papers, but related compounds have been synthesized and evaluated for various properties, including antimicrobial activity and potential as anti-inflammatory drugs.

Synthesis Analysis

The synthesis of pyrazolopyrimidinone derivatives typically involves the reaction of various reagents containing a primary amino group with a pyrazolopyrimidinone scaffold. For instance, a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was prepared using a simple synthetic procedure involving ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and primary amino group reagents . Another method includes the use of heteropolyacids as catalysts for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide and aromatic aldehyde . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by intramolecular hydrogen bonding, which can significantly influence the electronic structure and reactivity of these molecules. For example, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate features two intramolecular N-H...O bonds, which contribute to the planarity of the rings formed by these hydrogen bonds . Such structural features are likely to be present in the compound "6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride" as well.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidinone derivatives can be influenced by the presence of functional groups and the overall electronic structure. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514 involved a palladium-catalyzed C-C coupling reaction, demonstrating the potential for these compounds to participate in complex chemical reactions . The presence of amino and methyl groups in the compound of interest suggests that it may also be amenable to similar types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives are influenced by their molecular structure and the nature of their substituents. While the specific properties of "6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride" are not detailed in the provided papers, related compounds have been shown to exhibit a range of activities. For example, certain pyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs with a lack of ulcerogenic activity, highlighting the therapeutic potential of this chemical class . The antimicrobial evaluation of similar compounds, however, has not shown significant activity .

Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation of Anticancer Agents : Research has shown that derivatives of pyrazolopyrimidines exhibit potential as anticancer agents. For example, certain pyrazolopyrimidines demonstrated cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, indicating their potential in cancer treatment (Rahmouni et al., 2016). Similarly, other studies have synthesized and tested novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing significant antitumor activity on human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Anti-Inflammatory Applications

  • Nonsteroidal Anti-Inflammatory Drug Development : A study on pyrazolo[1,5-a]pyrimidines indicated their use as nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. This makes them potentially safer alternatives to traditional NSAIDs (Auzzi et al., 1983).

Antimicrobial Activity

  • Antimicrobial and Antifungal Agents : Certain pyrazolopyrimidines have been tested for antimicrobial activity. Although some derivatives did not show significant activity, the exploration in this field continues to be of interest for developing new antimicrobial agents (Bruni et al., 1996). Other compounds in this class have shown good to excellent antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (Hafez et al., 2016).

Potential as Serotonin Receptor Antagonists

  • 5-HT6 Receptor Antagonistic Activity : Research into pyrazolo[1,5-a]pyrimidines also includes their application as serotonin 5-HT6 receptor antagonists, which can be relevant in treating various neurological disorders (Ivachtchenko et al., 2011).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its biological activity. For example, some pyrimidine derivatives have been found to inhibit certain enzymes, which can have therapeutic effects .

Safety and Hazards

Safety information for these compounds can often be found in their Material Safety Data Sheets (MSDS). For example, some pyrimidine derivatives may be classified as combustible solids and may cause skin irritation or eye irritation .

Future Directions

The future directions in the research of pyrimidine derivatives are likely to involve the synthesis of new compounds with improved biological activities. There is also interest in exploring the potential applications of these compounds in therapeutic medicine .

properties

IUPAC Name

6-(aminomethyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.2ClH/c1-5-7(4-10)6(2)13-8(11-5)3-9(14)12-13;;/h3H,4,10H2,1-2H3,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRZOJOMLDLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=O)NN12)C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.